![molecular formula C21H24ClN3O4S B3019464 N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide CAS No. 899951-30-5](/img/structure/B3019464.png)
N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide is a derivative of the (benzoylphenyl)piperidine class, which has been identified as having potential immunomodulatory properties. These compounds have been synthesized and evaluated for their ability to modulate immune responses, with particular structural features being essential for activity. Specifically, the presence of a chloro group on the benzoyl moiety and an amino group or carbamate derivative para to the piperidine nucleus are critical for their immunomodulatory effects .
Synthesis Analysis
The synthesis of related (benzoylphenyl)piperidines involves the formation of the piperidine ring, followed by the introduction of the benzoyl group and subsequent modifications to introduce the chloro and sulfamoyl groups. The synthesis process is likely to involve multiple steps, including condensation reactions, chlorination, and sulfonation, as indicated by the synthesis of similar compounds . The precise synthesis route for the specific compound is not detailed in the provided papers, but the general methodologies for synthesizing similar structures can be inferred.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These techniques provide detailed information about the geometry, vibrational frequencies, and chemical shifts of the molecules. For instance, the crystal structure analysis of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, has been performed, and the results were in strong agreement with the computed values using DFT calculations . The molecular structure of N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide would likely show similar characteristics, with extensive intramolecular hydrogen bonding and a stable conformation .
Chemical Reactions Analysis
The chemical reactivity of the compound would involve reactions typical of carboxamides, chlorophenyl groups, and sulfamoyl moieties. For example, chlorosulfonation reactions have been performed on N-benzyl carboxamides, leading to the formation of sulfonyl chlorides, which can then react with nucleophiles to yield various derivatives . The presence of the chlorophenyl group may also facilitate electrophilic aromatic substitution reactions. The piperidine ring, a common feature in these compounds, is known to participate in reactions with bases and nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include its solubility, melting point, and stability, which are influenced by the molecular structure and functional groups present. The piperidine ring typically imparts a certain degree of rigidity and conformational stability to the molecule, as observed in the chair conformation of a related compound . The chloro and sulfamoyl groups would affect the compound's polarity and potentially its biological activity. The compound's spectral properties, such as IR, NMR, and UV-Vis absorbance, would be characteristic of its functional groups and molecular structure, as demonstrated by the spectral analysis of similar compounds .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-[4-(dimethylsulfamoyl)benzoyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-23(2)30(28,29)19-11-9-16(10-12-19)20(26)25(18-8-6-7-17(22)15-18)21(27)24-13-4-3-5-14-24/h6-12,15H,3-5,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRWRVSBNZSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.